3-((1h-Pyrazol-4-yl)ethynyl)aniline

Catalog No.
S14175395
CAS No.
M.F
C11H9N3
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((1h-Pyrazol-4-yl)ethynyl)aniline

Product Name

3-((1h-Pyrazol-4-yl)ethynyl)aniline

IUPAC Name

3-[2-(1H-pyrazol-4-yl)ethynyl]aniline

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C11H9N3/c12-11-3-1-2-9(6-11)4-5-10-7-13-14-8-10/h1-3,6-8H,12H2,(H,13,14)

InChI Key

CJCLDTJGPFVVQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC2=CNN=C2

The integration of pyrazole motifs into aniline derivatives traces its origins to mid-20th-century efforts to enhance the pharmacophoric potential of aromatic amines. Early work on pyrazole-aniline hybrids focused on methylene linkers, as evidenced by antiviral evaluations of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines in the 2010s. The shift toward ethynyl-linked architectures gained momentum with advancements in cross-coupling methodologies, particularly copper-free Sonogashira reactions that enabled precise sp-hybridized carbon insertions.

Overview of Synthetic Strategies for Pyrazole-Substituted Anilines

The synthesis of pyrazole-substituted anilines represents a critical area of heterocyclic chemistry with significant pharmaceutical and material science applications. These compounds, characterized by their unique structural features combining pyrazole and aniline moieties, require sophisticated synthetic approaches that address both regioselectivity and functional group tolerance [1] [2].

The strategic synthesis of pyrazole-substituted anilines typically involves multiple pathways: direct construction of the pyrazole ring on pre-existing aniline substrates, coupling reactions between preformed pyrazole and aniline derivatives, or simultaneous formation of both heterocyclic systems through multicomponent reactions [3] [4]. The selection of the appropriate synthetic strategy depends on the target substitution pattern, availability of starting materials, and desired scalability.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) have emerged as powerful tools for constructing complex pyrazole-aniline scaffolds in a single synthetic operation. These reactions offer significant advantages including atom economy, step economy, and the ability to generate molecular complexity rapidly [5] [6]. The typical multicomponent approach involves the simultaneous reaction of hydrazines, carbonyl compounds, and aniline derivatives under controlled conditions.

Recent advances in multicomponent pyrazole synthesis have demonstrated the utility of arylglyoxals with pyrazol-5-amines, providing selective access to unprecedented pyrazolo-fused heterocycles [7]. These reactions proceed through domino mechanisms involving multiple bond formations, including C-N and C-C bond constructions, occurring in a single reaction vessel [8].

The mechanistic pathways in multicomponent pyrazole formation typically involve initial condensation reactions followed by cyclization processes. The key intermediates include imines and allene structures that undergo intramolecular cyclization to form the desired pyrazole framework [9]. These processes often require mild reaction conditions and exhibit broad substrate tolerance, making them attractive for synthetic applications.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of pyrazole-substituted anilines by enabling direct C-H functionalization and cross-coupling processes. Palladium-catalyzed reactions, particularly Suzuki-Miyaura and Sonogashira couplings, have proven exceptionally effective for constructing pyrazole-aniline linkages [10] [11].

The application of transition metal catalysis in pyrazole synthesis has expanded to include rhodium, copper, and nickel complexes, each offering unique reactivity profiles and selectivity patterns [12]. These catalytic systems enable the formation of C-C bonds between pyrazole and aniline fragments under mild conditions with excellent functional group tolerance.

Recent developments in transition metal-catalyzed C-H functionalization have provided direct access to arylated pyrazoles through sequential arylation processes [13]. The regioselectivity of these transformations follows predictable patterns, with the C-5 position of pyrazoles showing higher reactivity compared to C-4 and C-3 positions [14].

Click Chemistry and Alkyne Functionalization

Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), have found significant applications in pyrazole-aniline synthesis [15]. These reactions offer high efficiency, excellent selectivity, and compatibility with diverse functional groups, making them ideal for late-stage functionalization of complex molecules.

The integration of alkyne functionalization strategies with pyrazole synthesis has enabled the development of modular synthetic approaches. Terminal alkynes can be incorporated into pyrazole scaffolds through various coupling reactions, providing access to ethynyl-substituted pyrazoles that serve as key intermediates for further transformations [16].

Strain-promoted azide-alkyne cycloaddition (SPAAC) reactions have emerged as valuable alternatives to traditional CuAAC, particularly for sensitive substrates where copper catalysis may be problematic [17]. These metal-free approaches offer advantages in terms of biocompatibility and reaction scope.

Sonogashira and Related Cross-Coupling Techniques

The Sonogashira coupling reaction represents one of the most versatile and widely employed methods for constructing carbon-carbon bonds between aromatic/heteroaromatic halides and terminal alkynes [18]. In the context of pyrazole-aniline synthesis, this reaction provides direct access to ethynyl-bridged structures that are central to the target compound 3-((1h-Pyrazol-4-yl)ethynyl)aniline.

The mechanism of Sonogashira coupling involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with a copper acetylide intermediate, and finally reductive elimination to form the C-C bond [19]. The reaction typically requires palladium catalysts, copper co-catalysts, and amine bases, operating under mild conditions with excellent functional group tolerance.

Inverse Sonogashira Methodologies

Inverse Sonogashira reactions, where alkynyl halides react with aromatic compounds, have gained significant attention as complementary approaches to traditional Sonogashira coupling [20]. These methods offer unique advantages in terms of substrate availability and reaction scope, particularly for synthesizing complex heteroaromatic systems.

The development of inverse Sonogashira methodologies has been driven by the need to access diverse alkynyl aromatic compounds from readily available starting materials [21]. In the context of pyrazole-aniline synthesis, inverse Sonogashira reactions enable the use of iodoalkynes as coupling partners with boronic acids or aromatic nucleophiles.

Recent advances in inverse Sonogashira chemistry have demonstrated the effectiveness of both palladium and copper catalysts under ambient conditions [22]. These reactions show moderate to excellent conversions with broad substrate adaptability, making them suitable for DNA-encoded library synthesis and other demanding applications.

Ligand and Catalyst Selection in Ethynylation

The choice of ligand and catalyst system in Sonogashira reactions significantly impacts reaction efficiency, selectivity, and substrate scope [23]. Traditional catalyst systems employ palladium complexes with phosphine ligands, but recent developments have focused on more robust and environmentally friendly alternatives.

Buchwald-type precatalysts have emerged as particularly effective systems for Sonogashira reactions, offering improved stability, reduced catalyst loading, and enhanced functional group tolerance [24]. These catalysts utilize bulky, electron-rich phosphine ligands that stabilize the palladium center while promoting efficient catalytic turnover.

The selection of appropriate ligands for ethynylation reactions depends on the specific substrate requirements and desired reaction conditions. Monodentate phosphine ligands such as P(t-Bu)3 and bidentate systems like DPEphos have shown excellent performance in pyrazole-aniline synthesis, providing high yields and selectivity [25].

Green Chemistry Considerations in Coupling Reactions

The implementation of green chemistry principles in Sonogashira coupling has led to the development of more sustainable synthetic protocols [26]. These approaches focus on reducing solvent usage, employing recyclable catalysts, and minimizing waste generation while maintaining high reaction efficiency.

Water-based Sonogashira reactions have gained prominence as environmentally friendly alternatives to traditional organic solvent systems [27]. These aqueous protocols often employ water-soluble ligands and can be performed under mild conditions, offering significant advantages in terms of environmental impact and operational simplicity.

The development of heterogeneous catalysts for Sonogashira reactions has provided recyclable systems that can be easily separated and reused [28]. These catalysts, including supported palladium nanoparticles and metal-organic frameworks, offer improved sustainability while maintaining catalytic efficiency.

Multicomponent and Domino Synthesis for Pyrazole–Ethynyl–Aniline Scaffolds

The construction of pyrazole-ethynyl-aniline scaffolds through multicomponent and domino reactions represents a powerful synthetic strategy that combines efficiency, atom economy, and structural diversity [29]. These approaches enable the simultaneous formation of multiple bonds and rings in a single synthetic operation, significantly reducing the number of synthetic steps required.

Mechanistic Insights into Multicomponent Pyrazole Formation

The mechanistic understanding of multicomponent pyrazole formation has evolved significantly, revealing complex cascade processes involving multiple intermediates and transition states [30]. The key mechanistic features include initial condensation reactions, followed by cyclization and rearrangement processes that lead to the final pyrazole products.

The formation of pyrazoles through multicomponent reactions typically involves the interaction of hydrazines with activated carbonyl compounds, leading to hydrazone intermediates that undergo subsequent cyclization [31]. The presence of additional reaction partners can modify this pathway, leading to more complex domino sequences.

Computational studies have provided valuable insights into the energetics and selectivity of multicomponent pyrazole formation [32]. These investigations have revealed the critical role of catalyst coordination and substrate activation in determining reaction outcomes and selectivity patterns.

Application of Ultrasound and Microwave-Assisted Synthesis

The integration of ultrasound and microwave irradiation in multicomponent pyrazole synthesis has revolutionized the field by providing rapid, efficient, and environmentally friendly synthetic protocols [33]. These energy-efficient methods offer significant advantages over conventional heating, including reduced reaction times, improved yields, and enhanced selectivity.

Ultrasound-assisted synthesis has proven particularly effective for multicomponent reactions involving pyrazole formation [34]. The cavitation effects generated by ultrasonic irradiation enhance mass transfer and reaction rates, leading to improved reaction efficiency and reduced reaction times from hours to minutes.

Microwave-assisted protocols have demonstrated exceptional performance in pyrazole synthesis, enabling reactions to proceed under controlled heating conditions with precise temperature control [35]. These methods often eliminate the need for toxic solvents and harsh reaction conditions, making them attractive for industrial applications.

The combination of ultrasound and microwave irradiation with heterogeneous catalysts has provided particularly effective synthetic protocols [36]. These approaches enable the use of recyclable catalysts while maintaining high reaction efficiency and environmental compatibility.

Challenges in Regioselectivity and Functional Group Tolerance

The synthesis of pyrazole-substituted anilines presents significant challenges related to regioselectivity control and functional group tolerance [37]. These issues arise from the presence of multiple reactive sites and the need to maintain selectivity throughout complex synthetic sequences.

Regioselectivity in pyrazole synthesis is influenced by both electronic and steric factors, with the nitrogen substitution pattern playing a crucial role in determining reaction outcomes [38]. The challenge of achieving selective N-alkylation in pyrazole synthesis has been addressed through the development of protecting group strategies and optimized reaction conditions.

Functional group tolerance in pyrazole-aniline synthesis requires careful consideration of reaction conditions and catalyst selection [39]. The presence of multiple nitrogen-containing heterocycles can lead to competing reactions and reduced selectivity, necessitating the development of specialized protocols.

The development of orthogonal protection strategies has provided solutions to many regioselectivity challenges in pyrazole synthesis [40]. These approaches enable selective functionalization of specific positions while protecting other reactive sites, allowing for the construction of complex substitution patterns.

Comparative Evaluation of Synthetic Yields and Scalability

The evaluation of synthetic yields and scalability represents a critical consideration in the development of practical synthetic routes to pyrazole-substituted anilines [41]. This assessment must consider not only laboratory-scale performance but also the potential for scale-up to industrial production levels.

Comparative studies of different synthetic approaches have revealed significant variations in yield and scalability depending on the chosen methodology [42]. Traditional approaches often suffer from low yields and limited scalability, while newer methods incorporating green chemistry principles show improved performance.

The assessment of scalability involves consideration of multiple factors including catalyst cost, solvent requirements, reaction conditions, and waste generation [43]. Methods that employ expensive catalysts or require harsh conditions may show excellent laboratory performance but poor industrial viability.

Flow chemistry approaches have emerged as particularly promising for scaling pyrazole synthesis, offering improved heat and mass transfer, better reaction control, and enhanced safety profiles [44]. These methods enable continuous production and can be readily scaled to industrial levels.

Recent advances in heterogeneous catalysis have provided scalable solutions for pyrazole synthesis, with recyclable catalysts offering economic advantages for large-scale production [45]. These systems often show improved selectivity and reduced waste generation compared to homogeneous alternatives.

The integration of process intensification techniques, including microwave and ultrasound irradiation, has demonstrated significant potential for improving both yield and scalability [46]. These methods enable rapid reaction times and improved energy efficiency, making them attractive for industrial applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

183.079647300 g/mol

Monoisotopic Mass

183.079647300 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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